
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a thieno ring fused with a benzopyran ring, which is further substituted with a phenyl group and a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the Thieno Ring: Starting with a suitable thiophene precursor, the thieno ring can be synthesized through cyclization reactions.
Fusion with Benzopyran: The thieno ring is then fused with a benzopyran ring through a series of condensation reactions.
Substitution with Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation.
Introduction of Carboxylate Group: The carboxylate group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-ol: Similar structure but with a hydroxyl group instead of a carboxylate group.
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
105799-78-8 |
|---|---|
Formule moléculaire |
C18H11NaO3S |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
Clé InChI |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Synonymes |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


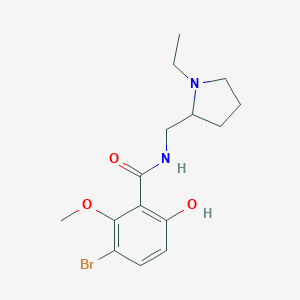

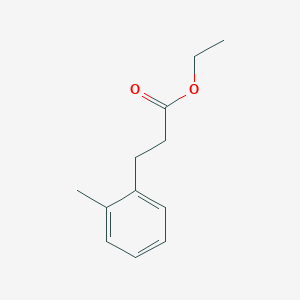
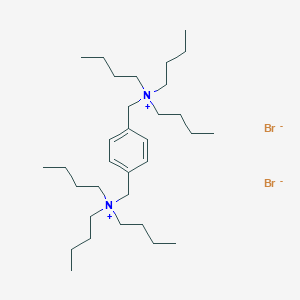

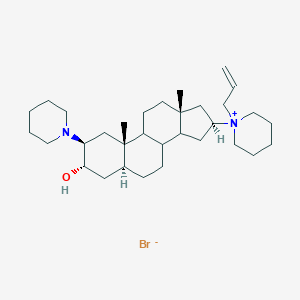
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)

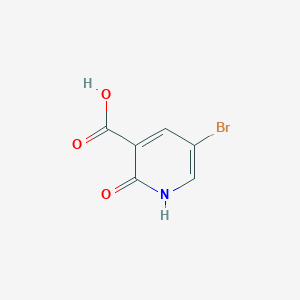

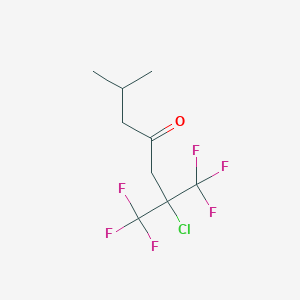
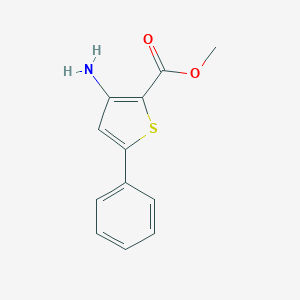
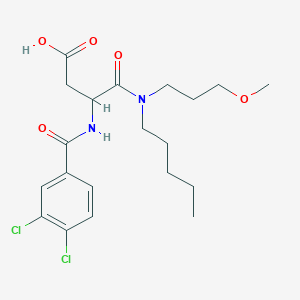
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
